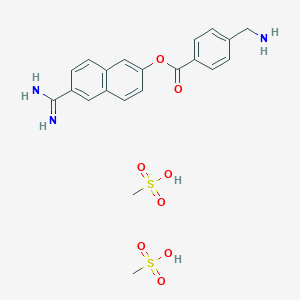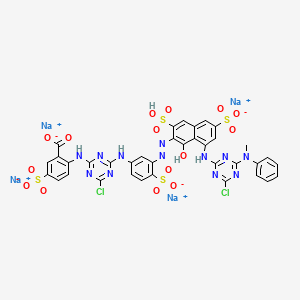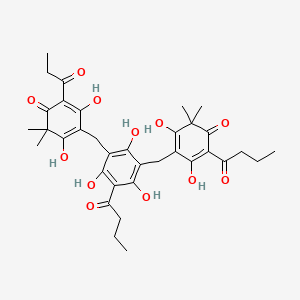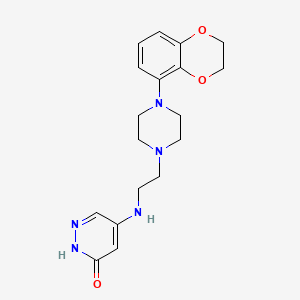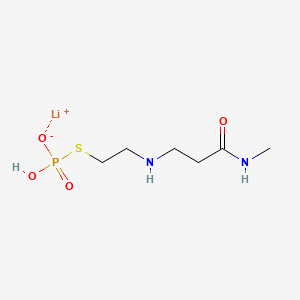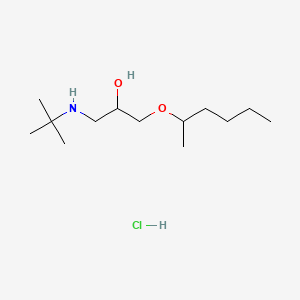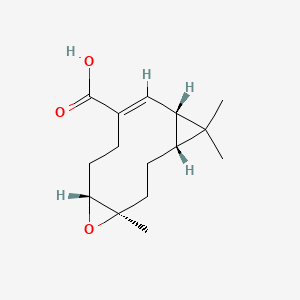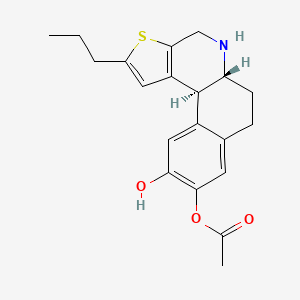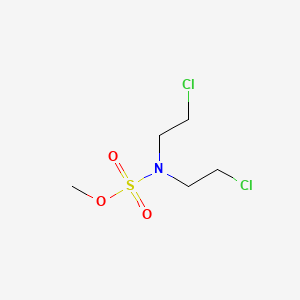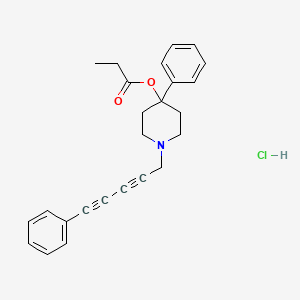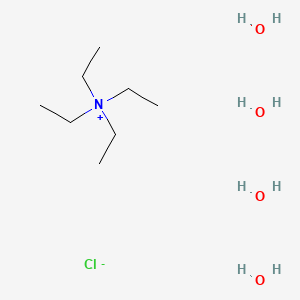
Tetraethylammonium chloride tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethylammonium chloride tetrahydrate is a quaternary ammonium compound with the chemical formula ([N(CH_2CH_3)_4]Cl \cdot 4H_2O). It appears as a hygroscopic, colorless, crystalline solid. This compound is known for its use in pharmacological and physiological studies as a source of tetraethylammonium ions, and it also finds applications in organic chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraethylammonium chloride tetrahydrate is typically synthesized by the alkylation of triethylamine with ethyl chloride. The reaction proceeds as follows: [ N(CH_2CH_3)_3 + CH_3CH_2Cl \rightarrow [N(CH_2CH_3)_4]Cl ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of triethylamine with ethyl chloride under specific conditions to ensure the formation of the desired tetrahydrate form. The compound can exist as either a monohydrate or a tetrahydrate, with the latter being more stable under certain conditions .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Hofmann Elimination: Upon heating, tetraethylammonium chloride can undergo Hofmann elimination to produce triethylamine, ethylene, and hydrochloric acid: [ [N(CH_2CH_3)_4]Cl \rightarrow N(CH_2CH_3)_3 + H_2C=CH_2 + HCl ]
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of other halides or nucleophiles.
Hofmann Elimination: Requires heating to initiate the reaction.
Major Products:
Substitution Reactions: Various tetraethylammonium salts depending on the substituting anion.
Hofmann Elimination: Triethylamine, ethylene, and hydrochloric acid.
Applications De Recherche Scientifique
Tetraethylammonium chloride tetrahydrate is widely used in scientific research due to its ability to block specific ion channels. Its applications include:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion channel blockers.
Medicine: Investigated for its potential therapeutic effects as a vasodilator.
Industry: Utilized in the synthesis of high-silica zeolites and as an electrolyte in supercapacitors
Mécanisme D'action
The mechanism of action of tetraethylammonium chloride tetrahydrate involves the blocking of autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents the transmission of signals that carry vasoconstrictor impulses, leading to vasodilation .
Comparaison Avec Des Composés Similaires
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetraethylammonium perchlorate
Comparison: Tetraethylammonium chloride tetrahydrate is unique in its high solubility in water and its specific use in blocking ion channels. While tetraethylammonium bromide and iodide can be used in similar applications, the chloride form is often preferred for its stability and effectiveness in certain reactions. Tetraethylammonium perchlorate, on the other hand, is more commonly used as a supporting electrolyte in polarographic studies .
Propriétés
Numéro CAS |
6024-76-6 |
|---|---|
Formule moléculaire |
C8H28ClNO4 |
Poids moléculaire |
237.76 g/mol |
Nom IUPAC |
tetraethylazanium;chloride;tetrahydrate |
InChI |
InChI=1S/C8H20N.ClH.4H2O/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;1H;4*1H2/q+1;;;;;/p-1 |
Clé InChI |
CYRASCBTCYHKPA-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC.O.O.O.O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



